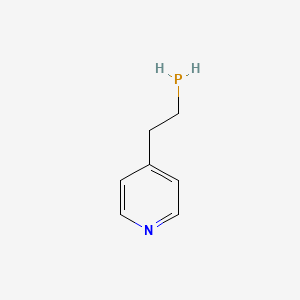
4-(2-Phosphanylethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phosphanylethyl)pyridine is an organic compound characterized by a heterocyclic aromatic ring structure. The compound consists of a pyridine ring substituted with a phosphanylethyl group at the fourth position. Pyridine itself is a six-membered aromatic heterocycle with one nitrogen atom, which introduces basicity to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 4-(2-Phosphanylethyl)pyridine, can be achieved through various methods. One common approach involves the condensation of aldehydes or ketones with ammonia . Another method includes the use of Grignard reagents to introduce substituents onto the pyridine ring . Additionally, the Bohlmann-Rahtz synthesis is a notable method for constructing pyridine rings .
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale condensation reactions using ammonia and carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phosphanylethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
4-(2-Phosphanylethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 4-(2-Phosphanylethyl)pyridine involves its interaction with molecular targets through its phosphine and pyridine moieties. The phosphine group can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives such as:
Pyridine: A basic six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
4-(2-Phosphanylethyl)pyridine is unique due to the presence of the phosphanylethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in various applications, particularly in coordination chemistry and catalysis .
Propiedades
Número CAS |
157098-73-2 |
|---|---|
Fórmula molecular |
C7H10NP |
Peso molecular |
139.13 g/mol |
Nombre IUPAC |
2-pyridin-4-ylethylphosphane |
InChI |
InChI=1S/C7H10NP/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5H,3,6,9H2 |
Clave InChI |
IACLNJLEQOZTTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)

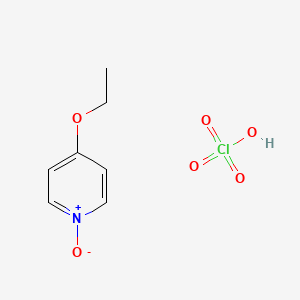
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
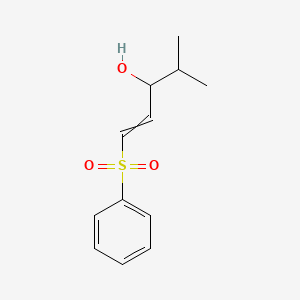
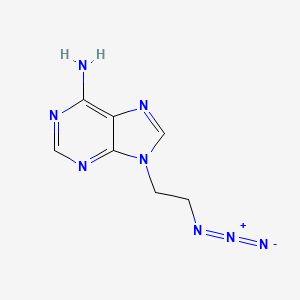
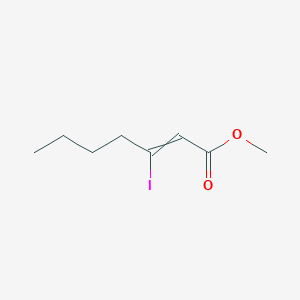
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
![3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14272488.png)

![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
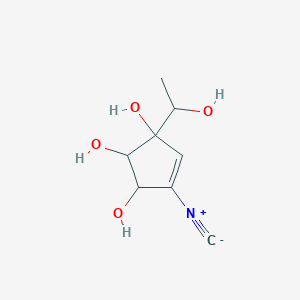
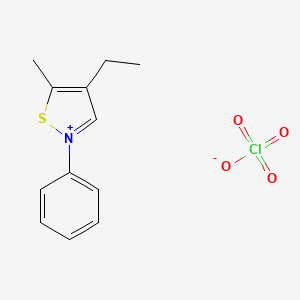
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
